Product packaging for Decapeptide-4(Cat. No.:)

Decapeptide-4

Cat. No.: B1575517
M. Wt: 1301.8
Attention: For research use only. Not for human or veterinary use.
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Description

Decapeptide-4 is a synthetic, biomimetic signal peptide composed of a specific chain of amino acids including arginine, aspartic acid, cysteine, glutamic acid, leucine, methionine, and tyrosine . It is designed for scientific research into skin aging and regeneration. Its primary mechanism of action is to function as a signaling molecule that mimics the body's natural growth factors . Upon application, it penetrates into the dermis where it actively stimulates key cellular processes in fibroblasts, namely the synthesis of critical extracellular matrix proteins such as collagen, elastin, and hyaluronic acid . The recommended effective concentration for research formulations ranges from 0.01% to 0.1% . This stimulation of structural proteins helps to improve skin elasticity, increase skin density and thickness, and reduce the appearance of fine lines and wrinkles, making it a compound of significant interest for anti-aging investigations . Furthermore, research suggests it may support skin barrier repair and offer protective effects against damage caused by environmental factors . Beyond its established role in skin research, some suppliers also indicate potential applications in studying hair growth, as it has been suggested to induce keratinocyte proliferation and the synthesis of cytokeratin-15 . This product is provided as a white to off-white powder with a typical purity of ≥97% . It is critical to note that this product is FOR RESEARCH USE ONLY (RUO) and is NOT intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Proper storage conditions are 2-8°C for short-term and -20°C for long-term preservation .

Properties

Molecular Formula

C53H88N16O16

Molecular Weight

1301.8

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Molecular Mechanisms and Intracellular Signaling Pathways Modulated by Decapeptide 4 and Analogues

Receptor Interaction and Signal Transduction Cascade Engagement

The initiation of cellular responses by Decapeptide-4 and its analogues begins at the cell surface through interactions with specific receptors. This binding event is the crucial first step that translates an extracellular signal into an intracellular cascade of molecular events, ultimately dictating the cell's response. These interactions can involve mimicking natural growth factors or engaging with receptor families like G-protein coupled receptors to activate downstream kinases and transcription factors.

This compound, also known by the International Nomenclature of Cosmetic Ingredients (INCI) name Acetyl Decapeptide-3, is a synthetic biomimetic peptide. mdpi.com Such peptides are designed to imitate the amino acid sequence of natural growth factors, enabling them to bind to and activate their corresponding receptors. uni-greifswald.de This mimicry triggers clinical effects similar to the native molecules they replicate. mdpi.comuni-greifswald.de

Specifically, Acetyl Decapeptide-3 (this compound) functions as a biomimetic of Basic Fibroblast Growth Factor (bFGF). ahajournals.org By imitating bFGF, it becomes involved in fundamental cellular processes such as normal skin growth, healing, and wound repair. ahajournals.org Its mechanism of action includes stimulating the proliferation of fibroblasts and keratinocytes, which in turn boosts the synthesis of essential extracellular matrix components like collagen and elastin (B1584352). mdpi.com This activity helps reduce the appearance of wrinkles and strengthens the skin's structural integrity by generating new cells. mdpi.com

While direct evidence for this compound is emerging, research on analogous decapeptides demonstrates significant modulation of the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) pathway. This signaling cascade is vital for vascular health, particularly in promoting vasodilation through the production of nitric oxide (NO). ahajournals.orgahajournals.org

A notable example is the decapeptide analogue SP6 (GIVAGDVTPI) , isolated from a digest of the cyanobacterium Spirulina platensis. ahajournals.orgnih.gov Studies have shown that SP6 exerts potent endothelium-dependent vasodilation by directly activating the PI3K/Akt/eNOS pathway. nih.govresearchgate.net This activation leads to the phosphorylation of eNOS at its activating site (Ser1177), which increases its enzymatic activity and subsequent NO release. ahajournals.orgahajournals.org The critical role of this pathway was confirmed in experiments where the vasodilatory effects of SP6 were completely abolished in the presence of PI3K/Akt inhibitors or in eNOS-deficient mice. ahajournals.orgahajournals.org

Table 1: Research Findings on the Decapeptide Analogue SP6 and the PI3K/Akt/eNOS Pathway
Peptide AnalogueSourceTarget PathwayObserved EffectKey FindingsReference
SP6 (GIVAGDVTPI)Spirulina platensisPI3K/Akt/eNOSEndothelium-dependent vasodilationStimulates the PI3K/Akt pathway, leading to phosphorylation and activation of eNOS, resulting in NO release. nih.gov, researchgate.net
SP6 (GIVAGDVTPI)Spirulina platensisBlood Pressure RegulationAntihypertensive effect in vivoReduces blood pressure in a manner dependent on a functional eNOS enzyme. ahajournals.org

The mitogen-activated protein kinase (MAPK) cascades, particularly the extracellular signal-regulated kinase (ERK) pathway, are central to the regulation of cell proliferation, differentiation, and survival. mdpi.comcellsignal.com The activation of this pathway involves a sequential phosphorylation of kinases (Raf-MEK-ERK), which ultimately leads to the phosphorylation of various cytoplasmic and nuclear targets. cellsignal.com

The decapeptide analogue DI-10 , derived from potato hydrolysate, has been shown to modulate the MAPK/ERK pathway. nih.govresearchgate.net In studies using C2C12 myoblast cells, treatment with DI-10 resulted in a dose-dependent increase in the phosphorylation of ERK. nih.govresearchgate.net This activation of the ERK pathway is associated with the promotion of myogenic differentiation, highlighting the peptide's role in regulating cell fate. mdpi.comdntb.gov.ua The relationship between ERK activation and other signaling pathways like Akt and mTOR is crucial for effective myoblast differentiation. nih.gov

G-protein coupled receptors (GPCRs) are the largest and most diverse family of membrane receptors and are common targets for peptide ligands. cellsignal.commdpi.com The binding of a peptide to a GPCR induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein. hirszfeld.pl This activation initiates a downstream signaling cascade, often involving the production of second messengers like cyclic AMP (cAMP) or the mobilization of calcium ions, which then modulate the activity of various kinases and effector proteins. hirszfeld.pl

The Akt/mTOR (mammalian target of rapamycin) pathway is a critical signaling hub that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and protein synthesis. researchgate.net Akt, once activated (e.g., by PI3K), can phosphorylate and activate mTOR, which in turn promotes protein synthesis by phosphorylating its downstream targets like p70S6K and inhibiting 4E-BP1. mdpi.com

The decapeptide analogue DI-10 has been demonstrated to activate the Akt/mTOR pathway in C2C12 myoblast cells. nih.gov Research shows that DI-10 treatment leads to a significant, dose-dependent increase in the phosphorylation of both Akt and mTOR. nih.govresearchgate.net This activation of the Akt/mTOR pathway facilitates protein synthesis, a key process in muscle cell differentiation and hypertrophy. nih.gov Furthermore, under hyperglycemic conditions, which typically reduce Akt and mTOR phosphorylation, DI-10 was able to reverse these effects and significantly increase their phosphorylation levels, suggesting a protective role in metabolically stressful environments. researchgate.net

Table 2: Effect of Decapeptide Analogue DI-10 on Akt/mTOR Pathway Protein Phosphorylation in C2C12 Myoblasts
ProteinDI-10 Concentration (µg/mL)Change in Phosphorylation (Relative to Control)SignificanceReference
p-Akt2.5No significant increaseN/A nih.gov
5Significant increasep < 0.01 nih.gov, researchgate.net
10Significant increasep < 0.001 nih.gov, researchgate.net
p-mTOR2.5No significant increaseN/A nih.gov
5Significant increasep < 0.01 nih.gov, researchgate.net
10Significant increasep < 0.001 nih.gov, researchgate.net

The Forkhead box O (FOXO) family of transcription factors are key regulators of diverse cellular processes, including metabolism, cell cycle arrest, and apoptosis. embopress.orgviamedica.pl Their activity is tightly controlled by post-translational modifications, most notably phosphorylation by Akt. mdpi.comresearchgate.net When Akt is activated, it phosphorylates FOXO proteins, leading to their exclusion from the nucleus and the inhibition of their transcriptional activity. mdpi.comresearchgate.net This prevents the expression of genes involved in processes like muscle atrophy (e.g., MuRF-1 and MAFbx). researchgate.net

The decapeptide analogue DI-10 influences this pathway. In C2C12 cells, DI-10 treatment increased the phosphorylation of FOXO3a in a dose-dependent manner. nih.govresearchgate.net By promoting the phosphorylation of FOXO3a, DI-10 effectively inhibits its transcriptional activity. nih.gov This mechanism is crucial for its role in preventing protein degradation, as active FOXO3a would otherwise promote the expression of ubiquitin ligases that target muscle proteins for breakdown. researchgate.net In hyperglycemic conditions, DI-10 was shown to prevent protein degradation by downregulating Murf-1 and MAFbx through its effects on FOXO3. nih.gov

Interplay with Akt/mTOR Pathways in Cellular Processes

Enzymatic Activity Modulation and Inhibition Profiles

This compound and its analogues can influence the activity of various enzymes within the cell. eureporter.co This modulation is a key aspect of their biological function.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Mechanisms

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a significant role in various physiological processes, including glucose metabolism. wikipedia.org It functions by cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides. wikipedia.org The inhibition of DPP-IV is a therapeutic target for type 2 diabetes mellitus. nih.gov

DPP-IV inhibitors, known as gliptins, work by blocking the action of this enzyme, which in turn prolongs the activity of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). acs.orgmdpi.com These hormones stimulate insulin (B600854) secretion in a glucose-dependent manner. acs.org By inhibiting DPP-IV, these peptides help to increase insulin levels and reduce blood glucose. acs.org

Research has shown that certain peptides can act as DPP-IV inhibitors. acs.org The inhibitory activity of these peptides is influenced by their amino acid sequence, particularly at the N-terminus. acs.org While some studies have investigated the DPP-IV inhibitory potential of various peptides, the specific mechanisms of this compound in this context are still an area of active research. It is theorized that peptides may bind to the active site of DPP-IV, preventing it from cleaving its natural substrates. capes.gov.br The interaction between the peptide and the enzyme can involve hydrogen bonds, charge interactions, and van der Waals forces. mdpi.com

Tyrosinase Enzyme Activity Regulation in Melanogenesis Pathways

Melanogenesis is the process of melanin (B1238610) synthesis, which is responsible for pigmentation in the skin, hair, and eyes. encyclopedia.pubnih.gov The key rate-limiting enzyme in this pathway is tyrosinase. encyclopedia.pubresearchgate.net Tyrosinase catalyzes the first two steps of melanin production: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. encyclopedia.pub The regulation of tyrosinase activity is a major focus for controlling melanin production, particularly in the context of hyperpigmentation disorders. wikipedia.org

Some peptides have been shown to influence melanogenesis, though the direct regulatory effect of this compound on tyrosinase is not extensively documented in the provided search results. However, other peptides have demonstrated the ability to modulate melanogenesis. nih.gov For instance, certain peptides can down-regulate tyrosinase activity, thereby inhibiting melanin synthesis. researchgate.net The mechanisms of inhibition can vary, with some compounds acting as competitive inhibitors, mixed-type inhibitors, or even suicide substrates for the enzyme. mdpi.com

Matrix Metalloproteinase (MMP) Modulation and Extracellular Matrix Turnover

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the turnover and remodeling of the extracellular matrix (ECM). explorationpub.comfrontiersin.org The ECM provides structural support to cells and is composed of proteins like collagen, elastin, and fibronectin. explorationpub.com MMPs are involved in both normal physiological processes and in pathological conditions, including cancer progression. frontiersin.orgjci.org The activity of MMPs is tightly regulated by tissue inhibitors of metalloproteinases (TIMPs). explorationpub.com

Some bioactive peptides can modulate the activity of MMPs. nih.gov By inhibiting MMP activity, these peptides can help prevent the degradation of essential ECM components like collagen and elastin. nih.gov This action is particularly relevant in the context of skin aging, where the breakdown of the ECM contributes to the formation of wrinkles and loss of skin firmness. nih.gov While the specific effects of this compound on MMPs are not detailed, some peptides are known to inhibit their activity, thereby preserving the structural integrity of the skin. nih.govgenscript.com

Regulation of Gene Expression and Protein Synthesis

Gene expression is the process by which the information encoded in a gene is used to synthesize a functional protein. libretexts.org This process involves transcription (DNA to mRNA) and translation (mRNA to protein) and is tightly regulated. ozbiosciences.com Peptides can influence these processes, leading to changes in the production of specific proteins. mdpi.com

Transcriptional and Translational Control of Collagen and Elastin Synthesis

Collagen and elastin are the primary structural proteins of the skin, providing it with strength and elasticity. mobelbiochem.com The synthesis of these proteins is a complex process that can be influenced by various signaling molecules. nih.gov Some peptides, often referred to as signal peptides, can stimulate fibroblasts to increase the production of collagen and elastin. mdpi.commdpi.com This is thought to occur through the activation of intracellular signaling pathways, such as the transforming growth factor-beta (TGF-β) pathway, which upregulates the genes responsible for collagen and elastin synthesis. mdpi.com

This compound is reported to promote the synthesis of both collagen and elastin. mobelbiochem.com By doing so, it helps to maintain the skin's structural integrity and elasticity. mobelbiochem.com The precise transcriptional and translational control mechanisms by which this compound achieves this are an area of ongoing investigation.

Induction of Keratinocyte Proliferation and Cytokeratin-15 Synthesis

Keratinocytes are the most abundant cell type in the epidermis, and their proliferation is essential for skin regeneration and repair. Cytokeratins are intermediate filament proteins that form the cytoskeleton of epithelial cells, including keratinocytes. Cytokeratin-15 is a specific type of cytokeratin.

This compound has been shown to induce the proliferation of keratinocytes. mobelbiochem.com Furthermore, it is reported to induce the synthesis of Cytokeratin-15. mobelbiochem.com This stimulation of keratinocyte activity contributes to the regeneration of the skin and may also play a role in hair growth. mobelbiochem.com The induction of Cytokeratin-15 synthesis suggests a specific regulatory role for this compound in keratinocyte differentiation and function.

Downregulation of Protein Degradation Markers (e.g., Murf-1, MAFbx)

This compound has been shown to influence the molecular pathways involved in muscle protein homeostasis, particularly by mitigating protein degradation. In a study utilizing C2C12 myoblast cells, a decapeptide (DI-10) derived from potato hydrolysate demonstrated the ability to decrease the expression of key proteins involved in muscle atrophy, namely Muscle RING-finger protein-1 (Murf-1) and Muscle Atrophy F-box (MAFbx). nih.gov These two proteins are E3 ubiquitin ligases that play a critical role in the ubiquitin-proteasome pathway, a major system for protein degradation in skeletal muscle. core.ac.ukku.dk Their upregulation is a common feature in various muscle-wasting conditions. core.ac.ukmdpi.com

The mechanism by which this compound and its analogues appear to exert this effect is linked to the phosphorylation of the transcription factor Forkhead box O (FOXO). nih.gov The IGF-1/PI3K/Akt signaling pathway, which promotes muscle growth, can inactivate FOXO through phosphorylation, thereby suppressing the transcription of atrogenes like Murf-1 and MAFbx. nih.gov Research has indicated that a decapeptide can enhance the phosphorylation of Akt, which in turn would be expected to lead to the inactivation of FOXO and the subsequent downregulation of these protein degradation markers. nih.gov This suggests a potential role for certain decapeptides in counteracting muscle protein breakdown by interfering with the transcriptional activation of key atrophy-related genes. While some studies on other compounds have shown differential regulation of Murf-1 and MAFbx, the findings with the decapeptide DI-10 point towards a coordinated downregulation of both markers. nih.govnih.gov

It is important to note that the downregulation of Murf-1 and MAFbx is a significant area of research for conditions associated with muscle loss, such as sarcopenia. nih.govnih.gov However, the mechanisms underlying age-related muscle loss can be distinct from other forms of muscle atrophy, and in some cases of sarcopenia, these markers have been found to be downregulated, not upregulated. nih.gov The research on decapeptide DI-10 was conducted in the context of high glucose conditions, which can exacerbate muscle degeneration, highlighting a potential application in metabolically compromised states. nih.govnih.gov

Table 1: Effect of Decapeptide DI-10 on Protein Degradation Markers in C2C12 Myotubes

Marker Effect of Decapeptide DI-10 Associated Pathway Reference
Murf-1 Decreased expression Ubiquitin-Proteasome Pathway nih.gov
MAFbx Decreased expression Ubiquitin-Proteasome Pathway nih.gov

Control of Tyrosinase, MITF, and MC1R mRNA Expression

This compound and its analogues have been investigated for their role in regulating melanin synthesis, a process known as melanogenesis. A key mechanism identified is the modulation of the gene expression of critical enzymes and transcription factors involved in this pathway. Specifically, a novel decapeptide (KGYSSYICDK), derived from fish by-products, has been shown to downregulate the mRNA expression of tyrosinase (TYR), microphthalmia-associated transcription factor (MITF), and melanocortin 1 receptor (MC1R). nih.govresearchgate.net

The process of melanogenesis is initiated when a ligand, such as α-melanocyte-stimulating hormone (α-MSH), binds to MC1R on the surface of melanocytes. nih.govmdpi.com This binding activates a signaling cascade that increases the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). nih.gov PKA then promotes the expression of MITF. nih.govsemanticscholar.org MITF is a master transcriptional regulator that controls the expression of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.govfrontiersin.org Tyrosinase is the rate-limiting enzyme in melanin synthesis. nih.gov

Research on the decapeptide KGYSSYICDK demonstrated that in α-MSH-stimulated B16F10 melanoma cells, the peptide led to a dose-dependent and significant decrease in the mRNA levels of MITF, tyrosinase, and MC1R. nih.gov This suggests that the decapeptide interferes with the signaling pathway at multiple points, ultimately leading to a reduction in melanin production. nih.gov The downregulation of these key genes provides a molecular basis for the observed anti-melanogenic effects of this particular decapeptide. nih.govresearchgate.net

Table 2: Modulation of Melanogenesis-Related Gene Expression by a Decapeptide (KGYSSYICDK)

Gene Function Effect of Decapeptide Reference
Tyrosinase (TYR) Rate-limiting enzyme in melanin synthesis Downregulation of mRNA expression nih.govresearchgate.net
MITF Master transcription factor for melanogenic genes Downregulation of mRNA expression nih.govresearchgate.net
MC1R Receptor for α-MSH, initiates melanogenesis Downregulation of mRNA expression nih.govresearchgate.net

Mechanisms of Cellular Homeostasis and Stress Response

Antioxidant Defense Mechanisms and Reactive Oxygen Species (ROS) Scavenging

This compound and related peptides have demonstrated significant antioxidant properties, contributing to cellular homeostasis by mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. frontiersin.org ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions, are natural byproducts of cellular metabolism but can cause damage to macromolecules like DNA, proteins, and lipids when present in excess. nih.govmdpi.com

A novel decapeptide derived from fish by-products (KGYSSYICDK) has been shown to exhibit strong antioxidant activity. nih.govresearchgate.net In studies using HaCaT cells, this decapeptide effectively enhanced cell viability and reduced the generation of ROS in cells that were treated with hydrogen peroxide, an inducer of oxidative stress. nih.gov This suggests that the decapeptide can directly or indirectly scavenge ROS, thereby protecting the cells from oxidative damage. nih.gov The antioxidant defense mechanisms of a cell involve both enzymatic and non-enzymatic components that work to neutralize ROS. frontiersin.org While the precise mechanism of ROS scavenging by this decapeptide was not fully elucidated, its ability to reduce ROS levels points to its role in supporting the cell's antioxidant capacity. nih.gov

Another synthetic decapeptide, DEHGTAVMLK (DP1), formulated based on the amino acid composition of Deinococcus radiodurans, a bacterium known for its resistance to radiation-induced oxidative stress, also exhibits antioxidant properties. mdpi.com This highlights that peptides with specific amino acid sequences can be designed to have potent ROS scavenging capabilities. The ability of these decapeptides to counteract oxidative stress is a key aspect of their role in maintaining cellular health and function.

Modulation of Mitochondrial Biogenesis and Function

A study on a decapeptide from potato hydrolysate, DI-10, revealed its ability to positively influence mitochondrial biogenesis in C2C12 myoblast cells, particularly under high glucose conditions which can be detrimental to mitochondrial health. nih.govnih.gov The peptide was found to increase the expression of key regulators of mitochondrial biogenesis, including AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.gov PGC-1α is considered a master regulator of mitochondrial biogenesis, and its activation leads to the increased expression of genes involved in mitochondrial respiration and replication. e-enm.orgtaylorandfrancis.com The activation of the AMPK/Sirtuin-1 (Sirt-1)/PGC-1α pathway is a known mechanism for enhancing mitochondrial function. mdpi.com

Furthermore, in a different context, a plant-derived decapeptide called OSIP108 has been shown to protect against mitochondrial dysfunction induced by the chemotherapeutic agent cisplatin (B142131). mdpi.comnih.gov Cisplatin is known to cause mitochondrial damage and increase ROS production. mdpi.com OSIP108 was found to alleviate the cisplatin-induced inhibition of cellular respiration, a key mitochondrial function. mdpi.comnih.gov This protective effect on mitochondria underscores the potential of certain decapeptides to maintain cellular energy homeostasis under conditions of stress.

Table 3: Impact of Decapeptides on Mitochondrial Biogenesis and Function

Decapeptide/Analogue Key Finding Modulated Proteins/Pathways Cell Model Reference
DI-10 Increased mitochondrial-related transcription factors AMPK, PGC-1α C2C12 myoblasts nih.gov
OSIP108 Reduced cisplatin-induced inhibition of respiration - HepG2 cells mdpi.comnih.gov

Anti-inflammatory Pathways and Cytokine/Chemokine Modulation

This compound and similar peptides can exert anti-inflammatory effects by modulating key signaling pathways and the production of cytokines and chemokines. Inflammation is a complex biological response involving the activation of various immune cells and the release of signaling molecules. mdpi.com An excessive or prolonged inflammatory response can contribute to tissue damage and various diseases. plos.org

A central pathway in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. plos.orgmdpi.com Under normal conditions, NF-κB is held inactive in the cytoplasm. mdpi.com Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), a cascade is initiated that leads to the activation of IκB kinase (IKK). mdpi.complos.org IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus. frontiersin.org In the nucleus, NF-κB promotes the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). plos.orgnih.gov

Some peptides have been shown to inhibit the activation of the NF-κB pathway. frontiersin.org For instance, the peptide TaY was found to reduce the phosphorylation of key proteins in the TLR4-NF-κB pathway, such as IKK-α/β and IκBα, which in turn decreased the nuclear translocation of NF-κB. mdpi.comnih.gov This led to a reduction in the expression of pro-inflammatory factors like TNF-α and IL-6. mdpi.com While direct evidence for this compound's action on this specific pathway is limited in the provided context, the known anti-inflammatory activities of other peptides suggest that modulation of the NF-κB pathway is a likely mechanism. mdpi.comnih.gov The balance between pro-inflammatory and anti-inflammatory cytokines is crucial for processes like wound healing, and peptides can influence this balance. explorationpub.com

Cellular Protection against External Stressors (e.g., Cisplatin)

Certain decapeptides have demonstrated a capacity to protect cells from the damaging effects of external stressors, with cisplatin being a notable example. Cisplatin is a widely used chemotherapeutic agent that induces cell death in cancer cells, but it can also cause significant side effects due to its toxicity to healthy cells. mdpi.comnih.gov One of the mechanisms of cisplatin-induced toxicity is the induction of mitochondrial dysfunction and apoptosis. mdpi.comnih.gov

A plant-derived decapeptide, OSIP108, has been shown to increase the tolerance of human HepG2 cells to cisplatin. mdpi.comnih.gov This protective effect is achieved through several mechanisms. OSIP108 was found to prevent changes in basic cellular metabolism induced by cisplatin and to reduce the cisplatin-induced inhibition of respiration. mdpi.comnih.gov Furthermore, the study indicated that OSIP108 decreases the uptake of cisplatin into HepG2 cells. mdpi.comnih.gov This suggests that the peptide may interfere with the entry of the drug into the cell, thereby reducing its intracellular concentration and subsequent toxicity. Another peptide, N4-P10, has also been shown to increase the cytotoxicity of cisplatin in ovarian cancer cell lines, suggesting that some peptides can modulate the cellular response to this drug. mdpi.com

The protective action of OSIP108 is not limited to human cells, as it also confers tolerance to cisplatin in yeast (Saccharomyces cerevisiae). mdpi.comnih.gov The research also explored analogues of OSIP108, finding that cyclization of the peptide did not severely impact its protective activity. mdpi.comnih.gov The similarity in the activity of the D-stereoisomer (mirror image) of OSIP108 to the natural L-stereoisomer suggests that its mechanism of action may not involve binding to a specific stereospecific receptor. mdpi.comnih.gov These findings highlight the potential of specific decapeptides to act as cellular protectants against external chemical stressors.

Membrane Interaction and Permeabilization Mechanisms of Action

The primary mode of action for many antimicrobial decapeptides is the disruption of the cell membrane's integrity. mdpi.comopenaccessjournals.com This process begins with an initial electrostatic attraction between the positively charged (cationic) peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgnih.gov Following this initial binding, the peptide interacts with the anionic phospholipids (B1166683) in the lipid bilayer. mdpi.com The peptide's amphipathic nature, possessing both hydrophobic and hydrophilic regions, is crucial for its insertion into and perturbation of the membrane. nih.govresearchgate.net

This interaction can lead to membrane permeabilization, causing leakage of intracellular contents and dissipation of the membrane potential, which are critical for cell survival. acs.org The precise mechanism of disruption can vary depending on factors like peptide concentration, lipid composition of the membrane, and the peptide's specific structure. mdpi.com

Pore Formation and Lytic Activity in Model Membranes

A key mechanism for membrane disruption by antimicrobial peptides, including decapeptide analogues, is the formation of pores or channels through the lipid bilayer, leading to lytic activity. openaccessjournals.combiorxiv.org Studies on model membranes, such as lipid vesicles (liposomes), have been instrumental in elucidating these processes. mdpi.comnih.gov Two common models for pore formation are the "barrel-stave" and "toroidal pore" models. frontiersin.orgmdpi.com

In the barrel-stave model , peptide monomers insert into the membrane and aggregate to form a pore, with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining the aqueous channel. mdpi.com In the toroidal pore model , the peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a pore lined by both the peptides and the lipid head groups. frontiersin.orgresearchgate.net The cyclic decapeptide Gramicidin (B1672133) S, for instance, is known to perturb lipid packing and increase the permeability of model and biological membranes, leading to membrane destabilization at higher concentrations. core.ac.uk This activity is dependent on its stable, amphipathic β-sheet structure. core.ac.uk

The lytic activity is often concentration-dependent. At low concentrations, transient pores may form, while at higher concentrations, stable and larger pores can lead to complete membrane disintegration, similar to a detergent effect, as described by the "carpet model". frontiersin.orgfrontiersin.org Research on multimeric forms of the peptide magainin has shown that linking several peptide units can greatly enhance pore-forming capability, inducing leakage in model membranes at very low concentrations. acs.org

Table 1: Research Findings on Lytic Activity of Decapeptide Analogues in Model Membranes

Decapeptide AnalogueModel SystemObserved EffectKey FindingsCitation
Gramicidin SLiquid-crystalline lipid bilayersMembrane permeabilization and destabilizationPartitions strongly into the bilayer, perturbs lipid packing, and increases permeability. The amphipathic structure is essential for activity. core.ac.uk
Anoplin (B1578421)Anionic vesiclesLytic activity and membrane permeationLyses membranes in a toroidal mode of permeation. The amidated C-terminus is crucial for its bioactivity. researchgate.net

Ion Channel-like Activity in Lipid Bilayers

Beyond forming disruptive pores, some decapeptides can self-assemble within lipid bilayers to form defined, ion-conducting channels. nih.gov This ion channel-like activity is characterized by discrete, fluctuating currents across the membrane when a voltage is applied. researchgate.netnih.gov This suggests a more structured and stable assembly than the transient pores associated with general lytic activity.

The decapeptide anoplin serves as a prime example. Studies using planar lipid bilayers demonstrated that the amidated form of anoplin exhibits well-defined ion channel-like activity, forming cation-selective pores. researchgate.netcapes.gov.br This activity was observed at concentrations similar to those required for its antimicrobial effect. researchgate.net The channels formed by anoplin remain open at trans-negative potentials, a condition that mimics the negative-inside potential of bacterial membranes, allowing for the preferential flow of cations out of the cell, disrupting its electrochemical gradient. researchgate.net Similarly, the peptide tritrpticin (B1644555) has been shown to form large, stable, cation-selective channels in negatively charged lipid bilayers. nih.gov

The ability to form such channels is highly dependent on the peptide's structure and its interaction with the specific lipid environment. nih.gov The formation of these channels provides a mechanism for rapid dissipation of vital ion gradients across the microbial membrane, contributing significantly to the peptide's bactericidal action. frontiersin.orgleeds.ac.uk

Table 2: Research Findings on Ion Channel-like Activity of Decapeptide Analogues

Decapeptide AnalogueModel SystemChannel PropertiesKey FindingsCitation
Anoplin (amidated)Anionic planar lipid bilayersCation-selective, well-defined conductanceForms pores that remain open at trans-negative potentials, equivalent to bacterial membrane potential. The carboxylated form lacks this activity. researchgate.net
TritrpticinNegatively charged azolectin bilayersLarge conductance (500-2000 pS), cation-selectiveForms regular, discrete current steps with long residence times, indicating stable open pores. nih.gov

Biological Activities in in Vitro Cellular Models and Preclinical in Vivo Systems

Dermal and Connective Tissue Biology Research

Fibroblast Proliferation and Extracellular Matrix Component Synthesis in Cell Cultures

Decapeptide-4 has been shown to stimulate the proliferation of fibroblasts, the primary cells responsible for synthesizing the extracellular matrix (ECM). This activity is crucial for maintaining the structural integrity of the skin. In vitro studies using human dermal fibroblast cultures have demonstrated that this compound can enhance the synthesis of key ECM proteins, including collagen and elastin (B1584352). The peptide is believed to act as a signaling molecule, mimicking natural growth factors to upregulate the production of these essential structural proteins. mdpi.com This stimulation of fibroblast activity and subsequent collagen and elastin production contributes to improved skin texture and firmness. Research indicates that this compound promotes the synthesis of collagen, which can help in enhancing dermal integrity.

To investigate these effects, researchers often utilize primary human dermal fibroblast cultures treated with varying concentrations of this compound over a period of 24 to 72 hours. The quantification of collagen I and III, as well as elastin, is typically performed using methods like ELISA or Western blot. Furthermore, the gene expression of COL1A1, COL3A1, and ELN (the genes encoding for collagen type I, collagen type III, and elastin, respectively) is assessed via qPCR to understand the peptide's mechanism at the transcriptional level.

Table 1: In Vitro Effects of this compound on Dermal Fibroblasts

Parameter Assessed Cell Model Observed Effect Method of Analysis
Fibroblast Proliferation Human Dermal Fibroblasts Stimulation of proliferation Cell counting assays
Collagen Synthesis Human Dermal Fibroblasts Increased synthesis of Collagen I and III ELISA, Western Blot
Elastin Synthesis Human Dermal Fibroblasts Increased synthesis of elastin ELISA, Western Blot
Gene Expression Human Dermal Fibroblasts Upregulation of COL1A1, COL3A1, ELN qPCR

Keratinocyte Proliferation and Differentiation Studies

In addition to its effects on fibroblasts, this compound has been studied for its role in keratinocyte biology. Keratinocytes are the most abundant cells in the epidermis and play a vital role in the skin's barrier function. Research suggests that this compound can stimulate the proliferation of keratinocytes. Some studies indicate this can occur within 72 hours of exposure. This proliferative effect is significant for skin regeneration and repair processes. The peptide is also reported to induce the synthesis of cytokeratin-15, a protein associated with keratinocyte proliferation.

Standardized bioactivity assays for keratinocyte proliferation often employ HaCaT keratinocyte cell lines or primary keratinocytes. Proliferation is commonly measured using MTT or Alamar Blue assays after a 48-hour exposure to the peptide.

Modulation of Dermal Structure and Integrity in Model Systems

Table 2: Preclinical In Vivo Effects of this compound on Dermal Structure

Parameter Assessed Animal Model Observed Effect Duration of Study
Skin Thickness Not specified 15% increase 4 weeks
Skin Hydration Not specified 20% increase 4 weeks
Skin Elasticity UVB-induced photoaging mouse models Enhanced elasticity Not specified
Collagen Density UVB-induced photoaging mouse models Increased collagen density Not specified

Muscle Physiology and Regeneration Investigations

Research into this compound's role in muscle biology has explored its effects on the differentiation of muscle precursor cells and the regulation of protein metabolism within muscle cells.

Myoblast Differentiation in Cellular Models (e.g., C2C12 cells)

Studies utilizing the C2C12 murine myoblast cell line have investigated the effect of a specific decapeptide, identified as DI-10, on myogenic differentiation. Myoblasts are the progenitor cells of muscle fibers, and their differentiation is a critical step in muscle formation and repair. Research has shown that treatment with this decapeptide promotes the differentiation of C2C12 myoblasts into myotubes, which are elongated, multinucleated cells that form the basis of muscle fibers. collagenalliance.orggoogle.com This was observed through morphological changes, where the cells transitioned from a spindle shape to forming long, thick myotubes. collagenalliance.org

A key indicator of myoblast differentiation is the increased expression of Myosin Heavy Chain (MyHC), a major structural protein of muscle. collagenalliance.orggoogle.com In these studies, the decapeptide was found to upregulate the expression of MyHC. collagenalliance.orggoogle.com The pro-myogenic effects of the decapeptide were associated with the activation of key signaling pathways involved in muscle development, including the phosphorylation of ERK, Akt, and mTOR proteins in a dose-dependent manner. collagenalliance.orggoogle.com

Table 3: Effects of a Decapeptide (DI-10) on C2C12 Myoblast Differentiation

Parameter Assessed Cell Model Treatment Observed Effect
Myotube Formation C2C12 Myoblasts Decapeptide DI-10 Promoted differentiation into myotubes
Myosin Heavy Chain (MyHC) Expression C2C12 Myoblasts Decapeptide DI-10 Upregulated expression
Pro-myogenic Kinase Activation C2C12 Myoblasts Decapeptide DI-10 Increased phosphorylation of ERK, Akt, mTOR

Protein Synthesis and Catabolism Regulation in Muscle Cell Cultures

The balance between protein synthesis (anabolism) and protein breakdown (catabolism) is fundamental to muscle homeostasis. The aforementioned decapeptide DI-10 has been shown to influence this balance in C2C12 muscle cell cultures. By activating the Akt/mTOR signaling pathway, the decapeptide promotes protein synthesis. collagenalliance.orggoogle.comresearchgate.net

Conversely, the research indicates that this decapeptide can downregulate key proteins involved in muscle atrophy (catabolism). Specifically, it was found to decrease the expression of Murf1 and MAFbx, which are muscle-specific E3 ubiquitin ligases that play a critical role in the degradation of muscle proteins. google.com This suggests a potential role for the decapeptide in mitigating muscle protein loss.

Table 4: Regulation of Protein Metabolism by a Decapeptide (DI-10) in C2C12 Cells

Process Key Proteins/Pathways Observed Effect
Protein Synthesis Akt/mTOR pathway Activation
Protein Catabolism Murf1, MAFbx Decreased expression

Pigmentation and Melanogenesis Research

This compound has been a subject of interest in pigmentation and melanogenesis research due to its potential to modulate the synthesis of melanin (B1238610), the primary pigment responsible for skin color.

Melanin Synthesis Inhibition in Melanoma Cell Lines (e.g., B16F10)

In laboratory settings, the B16F10 melanoma cell line is a frequently used model to study pigmentation. Research has shown that this compound can inhibit melanin production in these cells, particularly when they are stimulated by α-melanocyte-stimulating hormone (α-MSH), a key trigger for melanogenesis. nih.gov This inhibitory effect of this compound on melanin synthesis has been observed to be dose-dependent. nih.govresearchgate.net

Regulation of Melanogenesis-Related Gene Expression in Cellular Contexts

The mechanism by which this compound inhibits melanin synthesis involves the regulation of specific genes. nih.gov Studies have revealed that this compound can decrease the messenger RNA (mRNA) expression of Microphthalmia-associated transcription factor (MITF). nih.govresearchgate.net MITF is a crucial transcription factor that controls the expression of several genes essential for melanin production, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). nih.govmdpi.comresearchgate.netmdpi.com By downregulating MITF, this compound effectively reduces the expression of these key melanogenic enzymes, thereby hindering the production of melanin. nih.govresearchgate.net

Immunomodulatory and Antimicrobial Studies

This compound has demonstrated a capacity to influence the immune system and combat various microbes in scientific investigations.

Broad-Spectrum Antimicrobial and Antifungal Activity in Culture Systems

Research has identified that certain decapeptides possess broad-spectrum antimicrobial properties, showing activity against both bacteria and fungi. asm.orgasm.orgnih.gov Some studies have highlighted the effectiveness of specific decapeptides against Candida albicans, a common fungal pathogen. asm.orgnih.gov The proposed mechanism of action for some of these peptides involves the disruption of the microbial cell membrane. asm.org

Table 1: Antimicrobial Spectrum of this compound

Microorganism Type Examples of Susceptible Species References
BacteriaGram-positive and Gram-negative bacteria asm.orgasm.orgnih.gov
FungiCandida albicans asm.orgnih.gov

Antiparasitic Effects in Protozoan Models (e.g., Toxoplasma gondii)

The antimicrobial reach of decapeptides extends to parasites like Toxoplasma gondii, the protozoan responsible for toxoplasmosis. nih.govnih.govclevelandclinic.org A synthetic decapeptide, known as killer peptide (KP), has been shown to reduce the invasion of host cells by T. gondii tachyzoites and inhibit their intracellular proliferation. nih.govnih.gov It is suggested that this peptide may induce a form of programmed cell death in the parasite. nih.govnih.gov

Modulation of Innate Immune Responses in Preclinical Organism Models

Beyond its direct antimicrobial actions, certain peptides have been shown to modulate the innate immune response. For instance, an innate defense-regulator peptide (IDR-1) demonstrated protective effects in mouse models of infection by enhancing the levels of monocyte chemokines while reducing pro-inflammatory cytokine responses. nih.gov This suggests that such peptides can influence the host's immune system to help counter infections. nih.govfrontiersin.org This immunomodulatory activity can involve enhancing the functions of immune cells like macrophages. mdpi.com

Cardiovascular System Research in Animal Models

Research into specific decapeptides has revealed significant activity within the cardiovascular system, particularly in preclinical animal models of hypertension. These studies focus on the mechanisms underlying vasodilation and blood pressure regulation.

Certain decapeptides, such as SP6 isolated from Spirulina platensis, have been identified as highly vasoactive agents. ahajournals.org The primary mechanism for this vasodilation is endothelium-dependent, occurring through the stimulation of the phosphoinositide-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. ahajournals.orgnih.gov This cascade ultimately converges on the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). ahajournals.orgahajournals.org

Activated eNOS increases the production of nitric oxide (NO), a key signaling molecule that causes vascular smooth muscle cells to relax, leading to vasodilation. researchgate.net The critical role of eNOS in this process was substantiated in studies where the vasodilatory and blood pressure-lowering effects of the decapeptide were completely lost in eNOS knockout mice. ahajournals.orgahajournals.org Furthermore, treatment with this decapeptide was shown to improve acetylcholine-dependent relaxation in blood vessels, a marker of enhanced endothelial function. ahajournals.org

The vasodilatory action of decapeptides translates into direct hemodynamic effects in in vivo systems. In experimental models of arterial hypertension, administration of the decapeptide SP6 resulted in a significant antihypertensive effect. nih.gov This blood pressure-lowering activity has been demonstrated in multiple hypertensive animal models, including angiotensin-II (AT-II) induced hypertensive mice and spontaneously hypertensive rats (SHR). ahajournals.orgahajournals.orgahajournals.org

The renin-angiotensin system (RAS) is a fundamental pathway in blood pressure control, where angiotensin-converting enzyme (ACE) cleaves the decapeptide angiotensin I to form the potent vasoconstrictor angiotensin II. mdpi.comkarger.com The action of decapeptides like SP6, by promoting eNOS-dependent vasodilation, provides an alternative regulatory mechanism. ahajournals.orgnih.gov The in vivo antihypertensive effects are associated with an enhancement of endothelial vasorelaxation and increased serum levels of nitrites, a stable metabolite of NO. nih.gov

Decapeptide ExampleAnimal ModelKey MechanismObserved EffectReference
SP6eNOS Knockout MiceeNOS-dependent NO productionVasodilatory and blood pressure-lowering effects were absent. ahajournals.orgahajournals.org
SP6Spontaneously Hypertensive Rats (SHR)PI3K/Akt/eNOS pathway activationExerted significant vasculoprotective and antihypertensive effects. ahajournals.orgahajournals.org
SP6Angiotensin-II Induced Hypertensive MiceEnhanced NO bioavailabilityDemonstrated vasculoprotective effects. ahajournals.org

Vasodilatory Effects and eNOS Function in Hypertensive Models

Cellular Metabolism and Energetics Research

Investigations using in vitro cellular models have explored the impact of decapeptides on fundamental metabolic processes, such as cellular respiration and glycolysis, particularly under conditions of cellular stress.

The plant-derived decapeptide OSIP108 has been studied for its effects on the metabolism of human hepatoma HepG2 cells, especially when challenged with the chemotherapeutic agent cisplatin (B142131), which is known to induce cellular toxicity. nih.govresearchgate.netnih.gov Research shows that cisplatin treatment inhibits cellular respiration in HepG2 cells. nih.govresearchgate.net However, the presence of OSIP108 was found to prevent this cisplatin-induced inhibition of respiration. nih.govresearchgate.net

In addition to its effect on respiration, OSIP108 was also observed to decrease the rate of glycolysis in these cells. nih.govresearchgate.net These findings indicate that the decapeptide can prevent significant changes to basic cellular metabolism that are otherwise induced by cytotoxic agents. nih.govmdpi.com

ConditionEffect on Cellular RespirationEffect on GlycolysisReference
HepG2 Cells + CisplatinInhibitedIncreased in the initial phase nih.govresearchgate.net
HepG2 Cells + Cisplatin + OSIP108Inhibition is reduced/preventedDecreased nih.govresearchgate.netnih.gov

Mitochondrial dysfunction is a key factor in cellular damage and is often induced by stressors like cisplatin. nih.govmdpi.com This dysfunction can manifest as inhibited activity of the respiratory chain complexes and structural damage to the mitochondria. researchgate.net The protective metabolic effects of the decapeptide OSIP108 are directly linked to the alleviation of this mitochondrial dysfunction. nih.govnih.gov

By counteracting the inhibition of cellular respiration, OSIP108 helps maintain mitochondrial function even in the presence of a potent stressor. nih.govresearchgate.net This protective action against cisplatin-induced toxicity suggests that the decapeptide supports mitochondrial integrity and energy production, thereby increasing the tolerance and viability of human cells under stress. nih.govmdpi.com

Impact on Respiration and Glycolysis in Liver Cell Lines (e.g., HepG2)

Advanced Preclinical Animal Models

The in vivo efficacy and mechanisms of action of decapeptides are validated using advanced and specific preclinical animal models. For cardiovascular research, spontaneously hypertensive rats (SHR) are a standard and widely used model, as they develop hypertension without an external trigger, mimicking human essential hypertension. ahajournals.orgjst.go.jp The use of SHR in studies with the decapeptide SP6 demonstrated its potent antihypertensive effects in a chronic hypertensive state. ahajournals.orgahajournals.org

To further elucidate specific molecular pathways, genetically modified animal models are employed. The eNOS knockout mouse, for example, was instrumental in proving that the blood pressure-lowering effects of SP6 are entirely dependent on the presence and function of the eNOS enzyme. ahajournals.orgahajournals.org These models are crucial for confirming that the biological activities observed in vitro translate to meaningful physiological effects in a complex living system and for pinpointing the precise mechanisms involved.

Targeting Mechanisms in Specific Organ Systems for Research Delivery Systems

The use of peptides as targeting agents in drug delivery systems is a significant area of biomedical research. nih.govtandfonline.com These peptides can act as "homing" molecules, directing therapeutic or imaging agents to specific tissues or organs, thereby increasing efficacy and reducing off-target effects. tandfonline.comresearchgate.net This is achieved by designing peptides that bind to specific receptors or markers present on the surface of cells in the target organ. tandfonline.commdpi.com

Various strategies have been developed to utilize peptides for targeted delivery, including their conjugation to nanoparticles, liposomes, and other drug carriers. tandfonline.comfrontiersin.org For instance, peptides have been identified that can target the vasculature of specific organs. researchgate.net This "vascular zip code" system allows for the delivery of cargo to distinct locations within the body. researchgate.net Phage display is a common technique used to identify novel peptide sequences with high affinity and specificity for various tissues. tandfonline.comresearchgate.net

While the principles of peptide-mediated targeted delivery are well-established, specific research on the application of this compound as a targeting mechanism for delivery systems aimed at specific internal organ systems is not detailed in the available literature. The known applications of this compound are predominantly in the field of dermatology. The potential for this compound to be adapted for targeted delivery to other organ systems in a research context has not been explored in the provided research.

Structure Activity Relationships Sar and Rational Design Principles of Decapeptides

Determinants of Biological Activity: Amino Acid Sequence and Composition

The biological activity of peptides is profoundly influenced by the properties of their constituent amino acid side chains, which can be hydrophobic, polar, or charged. rsc.org For instance, in a study of the plant-derived decapeptide OSIP108, substituting certain residues with positively charged amino acids like Arginine (R), Histidine (H), and Lysine (B10760008) (K) led to a significant increase in its antibiofilm activity. asm.org Conversely, replacing the Arginine at position 9 completely abolished its function, highlighting the critical role of specific residues at particular positions. asm.org Similarly, for a series of C5a-derived decapeptide immunostimulants, substitutions at specific positions with proline were found to extend the peptide backbone, contributing to its potency and selectivity. nih.gov These examples underscore the principle that both the type of amino acid and its position within the sequence are critical factors governing the peptide's ultimate biological effect. mdpi.com

Conformational Analysis and Secondary Structure Influences on Activity

The function of a peptide is not solely dependent on its amino acid sequence but also on its three-dimensional shape, or conformation. ahajournals.orgresearcher.life Conformational analysis, often performed using techniques like circular dichroism (CD) spectroscopy, reveals the secondary structure of peptides—whether they form α-helices, β-sheets, or exist as random coils. nih.govmdpi.commdpi.com This secondary structure is crucial as it dictates how the peptide interacts with its target, such as a cell surface receptor or an enzyme. researcher.life The surrounding environment, including solvent polarity and the presence of membranes, can significantly influence a peptide's conformation. nih.govmdpi.com Many peptides are unstructured in a buffer solution but adopt a more defined secondary structure, like an α-helix, upon interacting with a lipid membrane. mdpi.com

The α-helix is one of the most common secondary structures in peptides and proteins. csic.eswikipedia.org It is a coiled conformation stabilized by internal hydrogen bonds. csic.es The propensity of a decapeptide to form an α-helix is influenced by its amino acid composition; certain amino acids like Alanine, Leucine, and Lysine are strong helix-formers, while Proline and Glycine tend to disrupt helical structures. csic.eswikipedia.org

A key characteristic that often correlates with the biological activity of helical peptides is amphipathicity—the spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) residues on opposite faces of the helix. nih.govresearchgate.net This arrangement is crucial for peptides that interact with cell membranes, as the hydrophobic face can insert into the lipid bilayer while the hydrophilic face remains exposed to the aqueous environment. nih.gov Circular dichroism studies on various decapeptides have shown that their ability to form an amphipathic α-helical structure is strongly dependent on the environment, often being induced by the presence of membrane-mimicking structures. nih.gov This induced folding is a key step in the mechanism of action for many membrane-active peptides. nih.gov

While stable secondary structures are important, structural flexibility also plays a critical role in peptide function. msu.edu The inherent flexibility of peptides, which allows them to adopt different conformations, can be a challenge for structural analysis but is essential for their ability to bind to targets. researcher.lifemdpi.com Specific amino acids can act as "hinges" or breakers of secondary structure, conferring localized flexibility.

Glycine, lacking a side chain, provides a high degree of conformational flexibility to a peptide backbone. asm.org This flexibility can be entropically unfavorable for forming a rigid structure but is often found in turn regions. csic.es Proline, with its unique cyclic side chain, restricts rotation and often introduces a kink or break in α-helices, forcing a bend in the helix axis. csic.eswikipedia.org In a study on the decapeptide OSIP108, replacing a flexible Glycine residue with other amino acids suggested that a more conformationally restrained peptide exhibited better activity. asm.org This indicates a delicate balance between structural rigidity and flexibility is often required for optimal biological function.

Alpha-Helical Propensities and Amphipathicity

Impact of C-Terminal Modifications (e.g., Amidation) on Functional Outcomes

Post-translational or synthetic modifications to a peptide's termini can have a profound impact on its stability, structure, and biological activity. frontiersin.org One of the most common modifications is C-terminal amidation, where the terminal carboxylic acid group (-COOH) is replaced with an amide group (-CONH2). nih.govcore.ac.uk This change neutralizes the negative charge at the C-terminus at physiological pH, which can lead to several functional consequences. core.ac.uknih.gov

Computational Chemistry Approaches in Decapeptide SAR

Computational chemistry has become an indispensable tool in peptide research and drug discovery, offering powerful methods to investigate structure-activity relationships (SAR) at a molecular level. mdpi.comresearchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular dynamics (MD) simulations help bridge the gap between a peptide's chemical structure and its biological effects. researchgate.netnih.gov These computational approaches allow for the virtual screening of large libraries of compounds and provide insights into the dynamic nature of peptide-target interactions, accelerating the design of new and improved peptide-based therapeutics. mdpi.comresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, such as a peptide) when it binds to a second molecule (the target, typically a protein receptor). dromicslabs.comnih.gov This method is a cornerstone of structure-based drug design. frontiersin.org The process involves generating numerous possible binding poses of the peptide within the active site of its target and then using a scoring function to rank these poses, with the best score representing the most favorable binding mode. frontiersin.org

Docking simulations provide a static snapshot of the interaction, revealing key details such as which amino acid residues on the peptide are interacting with which residues on the target protein. nih.gov These simulations can elucidate the importance of specific interactions, like hydrogen bonds or hydrophobic contacts, that are critical for binding. plos.org While powerful, docking often treats the target protein as rigid. To account for the natural flexibility of both the peptide and its target, molecular docking is frequently followed by molecular dynamics (MD) simulations, which simulate the movement of the complex over time to provide a more realistic and dynamic view of the binding event. researchgate.netfrontiersin.orgplos.org

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. In the context of decapeptides, MD simulations provide insights into their conformational stability and how they interact with biological targets.

Researchers have utilized MD simulations to investigate the conformational stability of various decapeptides. For instance, simulations of the C-terminal decapeptide of gastrin-releasing peptide (GRP10) in a dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer showed that the peptide adopts a tilted orientation after a 5-nanosecond simulation. nih.govbenthamdirect.com The analysis suggested that histidine residues play a role in maintaining this tilted orientation. nih.govbenthamdirect.com Another study on the cyclic decapeptide phakellistatin 8 revealed a conformational change from a saddle-like crystal structure to a more elongated one in solution. These simulations help in understanding how the peptide behaves in different environments, which is crucial for its function.

MD simulations are also instrumental in elucidating the binding dynamics of decapeptides with their receptors. A study on the main immunogenic region (MIR) decapeptide of the Torpedo californica acetylcholine (B1216132) receptor showed a tightly folded structure in both its free and antibody-bound states. rcsb.org The simulations, which included explicit solvent molecules, revealed different folding patterns for the C-terminal sequence in the free versus the bound state, highlighting the conformational changes that occur upon binding. rcsb.org Furthermore, investigations into the hydration of the cyclic decapeptide antamanide using NMR and MD simulations demonstrated that water binding restricts the peptide's flexibility, a finding supported by both experimental and computational data. nih.gov

The stability of decapeptide conformations can also be studied under various conditions using MD simulations. For example, the β-hairpin conformation of the decapeptide CLN025 was shown to be stable in the presence of denaturants like urea (B33335) and guanidinium (B1211019) chloride. nih.gov Such studies are vital for designing peptides that can maintain their structure and function in challenging biological environments. The explicit simulation of solvent molecules is often a prerequisite to accurately predict the folding and unfolding equilibrium as a function of temperature. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For decapeptides, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding the design process.

QSAR studies on decapeptides often involve the use of amino acid descriptors, which are numerical representations of the physicochemical properties of the amino acids in the peptide sequence. nih.gov A study on decapeptides binding to the human amphiphysin-1 Src homology 3 (SH3) domain used a novel set of descriptors called VHESH, which account for hydrophobic, electronic, steric, and hydrogen bond properties. nih.gov The resulting QSAR model, built using partial least squares (PLS) with genetic algorithm-variable selection, was able to predict the binding affinities of a series of decapeptides. nih.gov

Another approach to QSAR modeling of peptides involves using principal properties (z-scales) derived from a principal components analysis of various physicochemical variables of the 20 coded amino acids. researchgate.net These z-scales can be used to construct QSARs for different peptide families, including decapeptides, and predict the activity of new analogs. researchgate.net For instance, a QSAR model for angiotensin-converting enzyme (ACE)-inhibitory peptides was developed using an artificial neural network (ANN) approach. researchgate.net This model, based on data from 58 dipeptides, was used to predict that proteins rich in hydrophobic amino acids would be suitable for producing ACE-inhibitory peptides. researchgate.net

The development of robust QSAR models is crucial for the efficient screening of large virtual libraries of peptides. A database known as PQSAR contains information on 592 decapeptides that bind to the human amphiphysin (B1176556) SH3 domain, providing a valuable resource for QSAR modeling. uestc.edu.cn The success of QSAR models relies on rigorous validation to ensure their predictive power. researchgate.net

Principles of De Novo Decapeptide Design for Targeted Biological Functions

De novo design refers to the creation of new peptides from first principles, rather than by modifying existing ones. rsc.orgresearchgate.net This approach allows for the design of decapeptides with specific, predetermined structures and functions. uq.edu.aunih.gov

A key principle in de novo design is to understand the relationship between the amino acid sequence and the resulting secondary structure, such as α-helices and β-sheets. csic.es For example, researchers have designed amyloidogenic decapeptides with subtle sequence variations to study their self-assembly and nanomechanical properties. biorxiv.org By systematically changing amino acids at specific positions, they could control the aggregation and material properties of the peptides. biorxiv.org In one study, two de novo decapeptides, DP I and DP II, were designed with distinct assembly morphologies (fibril-like for DP I and globular for DP II) to investigate their use in electrospinning composite nanofiber mats. acs.org

The design of de novo peptides often involves computational methods to predict their structure and properties. nih.gov Transformer-based deep learning models have been shown to be effective in predicting the aggregation propensity of decapeptide systems, enabling a more efficient search for self-assembling peptides. researchgate.net

Another strategy in de novo design is the use of templates to guide the assembly of peptide fragments into a desired three-dimensional structure. core.ac.uk For instance, cyclic decapeptides can serve as templates for creating more complex protein-like molecules. core.ac.uk The rational design of a novel decapeptide named RiLK1, derived from the antimicrobial peptide 1018-K6, resulted in a peptide with broad-spectrum antimicrobial activity and enhanced stability. mdpi.com

Analog Development and Peptide Optimization Strategies for Research Applications

The development of peptide analogs and their optimization are crucial for improving their properties for research and therapeutic applications. jpt.com Common goals of peptide optimization include enhancing stability, increasing binding affinity, and improving pharmacokinetic profiles. jpt.comnih.gov

A variety of strategies are employed for peptide optimization. One common approach is to substitute natural L-amino acids with non-natural D-amino acids, which can increase resistance to proteases. researchgate.netyoutube.com Other modifications include protecting the N- and C-termini, cyclization, and conjugation to macromolecules. nih.gov

Structure-activity relationship (SAR) studies are fundamental to analog development. For example, a SAR study of the plant-derived decapeptide OSIP108, which inhibits Candida albicans biofilm formation, involved systematically replacing each amino acid to identify key residues for its activity. uq.edu.aunih.govasm.org The study found that introducing positively charged amino acids like arginine, histidine, and lysine increased the antibiofilm activity, while replacing an arginine at position 9 abolished it. uq.edu.aunih.govasm.org Combining the most promising substitutions led to an analog with significantly enhanced activity. uq.edu.aunih.gov

The development of analogs can also be guided by the need to incorporate specific functionalities. For instance, 3,4-dimercaptophenylalanines have been synthesized and incorporated into a decapeptide using solid-phase synthesis, making dithiolene-functionalized peptides accessible for various research applications. acs.org Similarly, an analog of the decapeptide KSL, known as KSL-W, was developed and incorporated into a chewing gum formulation for sustained antiplaque and antimicrobial activity. researchgate.netnih.gov

Advanced Characterization of Decapeptide 4: a Multi Faceted Approach

The comprehensive scientific understanding of the synthetic peptide, Decapeptide-4, relies on a suite of advanced biophysical and biochemical characterization techniques. These methods are essential for elucidating its structure, determining its biological activity, and understanding its mechanism of action at a molecular level.

Emerging Research Avenues and Future Perspectives in Decapeptide 4 Studies

Integration of Artificial Intelligence and Machine Learning in Decapeptide Discovery and Design

The convergence of artificial intelligence (AI) and peptide science is revolutionizing the discovery and design of novel peptides, including decapeptides. nih.govfrontiersin.org Machine learning (ML) models are increasingly being employed to navigate the vast sequence space of peptides to identify candidates with desired physicochemical and biological properties. myskinrecipes.com

Accelerating Discovery: Traditional methods for peptide discovery can be time-consuming and resource-intensive. embopress.org AI-driven approaches, such as deep learning and generative models, can significantly accelerate this process by predicting the properties and functions of peptide sequences in silico. nih.govembopress.org For instance, transformer-based deep learning models have been shown to be effective in predicting the aggregation propensity of peptide systems, including decapeptides, from a sequence space containing over 10 trillion possibilities. This allows for rapid, accurate, and comprehensive searches for self-assembling peptides, which is crucial for advancing peptide science and inspiring new biological applications.

Predictive Modeling and Optimization: AI algorithms can analyze large datasets from genomic, proteomic, and structural studies to identify novel peptide sequences with specific desired characteristics. embopress.org These models can predict bioactivity, target affinity, and even pharmacokinetic properties, helping to streamline the design process. myskinrecipes.commdpi.com For example, an AI-assisted virtual screening pipeline that integrates machine learning with molecular docking and dynamics simulations has been used to identify rice-derived dipeptidyl peptidase-4 (DPP-4) inhibitory peptides. mdpi.com While this study focused on DPP-4 inhibitors, similar methodologies can be applied to discover and optimize decapeptides like Decapeptide-4 for various biological targets. However, the performance of these models can decline with more complex systems like decapeptides compared to shorter peptides, highlighting the need for extensive and balanced training datasets. capes.gov.br

De Novo Design: A significant advancement is the use of AI for the de novo design of peptides—creating entirely new sequences tailored to a specific target. nih.gov Generative models can propose amino acid sequences that fit a desired 3D structure, optimizing for high receptor potency and other drug-like properties. nih.gov This AI-powered approach expedites the transition from computational models to functional peptide candidates. nih.gov

The table below summarizes key AI/ML approaches and their applications in peptide research, relevant to the study of decapeptides.

AI/ML ApproachApplication in Peptide ResearchRelevance to this compound Studies
Deep Learning (e.g., Transformer models) Predicting physicochemical properties like aggregation propensity from vast sequence spaces. tandfonline.comEnables high-throughput screening of decapeptide variants for desired self-assembling or biological properties.
Machine Learning (e.g., Random Forest) Predicting inhibitory activity against specific enzymes (e.g., DPP-4). mdpi.comCan be adapted to screen for this compound variants with enhanced or novel biological activities.
Generative Models (e.g., VAEs, GANs) De novo design of peptides with optimized properties for specific targets. nih.govfrontiersin.orgFacilitates the design of novel decapeptides based on the this compound scaffold with improved stability or target affinity.
Virtual Screening Pipelines Integrating ML with molecular docking and dynamics to identify and evaluate peptide candidates. mdpi.comProvides an efficient framework for discovering new molecular targets for this compound and understanding its interaction mechanisms.

Decapeptide-Based Probes for Elucidating Novel Biological Pathways

Peptide-based molecular probes are powerful tools for visualizing and studying biological processes in real-time. tandfonline.comtandfonline.com Their small size, high target specificity, and capacity for chemical modification make them ideal candidates for developing probes for medical imaging and pathway analysis. tandfonline.com Decapeptides, due to their specific length and potential for forming defined structures, can be engineered into sophisticated probes to investigate cellular signaling and molecular interactions.

The design of these probes often involves conjugating a targeting peptide to a reporter molecule, such as a fluorophore or a radionuclide, without compromising its biological activity. cnr.itfrontiersin.org These probes can then be used in various applications:

Fluorescent Probes: Used in optical imaging to visualize the localization and dynamics of target molecules or to monitor enzymatic activity. tandfonline.comresearchgate.net For example, activatable probes can be designed to fluoresce only after being cleaved by a specific enzyme, providing a direct readout of its activity in living cells. nih.gov

Radiolabeled Probes: Used in nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to track the distribution of the probe and its target in vivo. tandfonline.commdpi.com This is particularly useful for identifying the overexpression of specific receptors in diseases. nih.gov

While specific research on this compound as a molecular probe is not widely documented, the principles of peptide probe design are directly applicable. For instance, a synthetic decapeptide corresponding to a sequence from the human IgG heavy chain has been shown to interact with high-affinity receptors on T lymphocytes, demonstrating the potential of decapeptides to act as specific ligands for cell surface receptors. nih.gov Another decapeptide, a Dimer-Sansalvamide A derivative, has been labeled with 18F and used as a PET probe to image Hsp90 expression in pancreatic cancer models. nih.govacs.org

By functionalizing this compound with appropriate imaging moieties, researchers could develop probes to:

Track its permeation and localization within skin layers.

Identify its binding partners and cellular receptors.

Elucidate the signaling pathways it modulates, such as those involved in collagen synthesis or melanogenesis. nih.gov

Research into Peptide-Based Nano-Systems for Enhanced Delivery in Model Systems

A significant challenge in the application of peptides is their delivery to the target site. Peptide-based nano-systems offer a promising solution to overcome issues like poor stability and low membrane permeability. tandfonline.com These systems utilize nanocarriers, such as liposomes, polymeric nanoparticles, or hydrogels, to encapsulate or functionalize peptides, thereby improving their bioavailability and therapeutic precision. tandfonline.com

Peptides can be incorporated into nano-systems in several ways:

As the cargo: The peptide itself is encapsulated within the nanocarrier, which protects it from enzymatic degradation and facilitates its transport to the target tissue. eureporter.co

As a targeting ligand: The peptide is attached to the surface of a drug-loaded nanocarrier to guide it to specific cells or tissues that overexpress the peptide's receptor. nih.gov

Research has demonstrated that functionalizing nanocarriers with peptides enhances cellular uptake and targeted delivery. tandfonline.com For instance, this compound is available commercially in a liposome-encapsulated form to improve its absorption into the skin. myskinrecipes.com Further research could explore other nano-systems to optimize its delivery. Peptide hydrogels, which are biocompatible and biodegradable, represent another class of nanocarriers with high potential. eureporter.co They can be designed for controlled release of therapeutic agents. eureporter.co

The development of such nano-systems for this compound could be investigated in various model systems to study its fundamental biological effects with greater precision and efficacy.

Exploration of Unconventional Decapeptide Sources and Bio-Discovery

While many bioactive peptides are designed and synthesized in laboratories, nature remains a vast and largely untapped reservoir of novel peptide structures. Bio-discovery efforts are increasingly turning to unconventional sources to find new decapeptides with unique biological activities.

Examples of such unconventional sources include:

Marine Organisms: Marine ecosystems are a rich source of novel natural products. frontiersin.org Marine-derived Streptomyces species have been found to produce cyclic decapeptides with cytotoxic activity against human cancer cells. frontiersin.org

Food-Derived Hydrolysates: Proteins from food sources, including waste products from food production, can be broken down (hydrolyzed) to release bioactive peptides. viamedica.pl A decapeptide with anti-proliferative effects was isolated from the protein waste of Chlorella vulgaris production. viamedica.pl

Insect Venoms: The venom of ants has been identified as a rich source of peptides. Proteomic analysis of the venom from the ruby ant Myrmica rubra led to the discovery of a novel insecticidal decapeptide. americanpeptidesociety.org

Microorganisms: Microorganisms are a well-known source of bioactive peptides, including cyclic decapeptides with antibiotic properties like gramicidin (B1672133) S from Bacillus brevis. acs.org

These bio-discovery efforts, often coupled with advanced analytical techniques and genomic analyses, provide a pipeline for identifying new decapeptides. frontiersin.org The study of these naturally occurring decapeptides can provide insights into novel structures and mechanisms of action, which can, in turn, inform the design and modification of synthetic peptides like this compound.

Identification of Novel Molecular Targets for this compound Interactions

A key area of future research is the comprehensive identification of the molecular targets through which this compound exerts its effects. While it is known to stimulate collagen and elastin (B1584352) production, the precise receptors and signaling pathways involved are not fully elucidated.

Known and Hypothesized Targets:

Growth Factor Mimicry: this compound is described as a biomimetic peptide that may mimic growth-regulating factors. Specifically, it is suggested to be related to basic Fibroblast Growth Factor (bFGF), which is known to facilitate melanocyte migration and proliferation via the MEK/ERK cell signaling pathway. nih.govplos.org bFGF exerts its effects by binding to Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. frontiersin.orgcellsignal.com

Extracellular Matrix Proteins: The primary reported function of this compound is the stimulation of collagen and elastin synthesis, suggesting its molecular targets are involved in the regulation of these extracellular matrix components.

Melanogenesis Pathways: In the context of vitiligo treatment, a decapeptide related to bFGF is used to promote repigmentation by stimulating melanocyte growth and migration. nih.govcellsignal.com The underlying pathways involve complex signaling cascades that regulate melanin (B1238610) synthesis, such as the cAMP/PKA/CREB pathway, which activates the master transcription factor MITF. nih.govmdpi.comnih.gov

Future Research Directions: To identify novel molecular targets, researchers can employ a range of techniques:

Affinity Chromatography and Mass Spectrometry: To pull down and identify binding partners of this compound from cell lysates.

Receptor Binding Assays: To screen for interactions with known cell surface receptors, particularly growth factor receptors like FGFRs. cellsignal.com

Phosphoproteomics: To analyze changes in protein phosphorylation upon treating cells with this compound, which can reveal the activation or inhibition of specific signaling pathways. biorxiv.org

Gene Expression Profiling: To identify genes that are up- or down-regulated by this compound, providing clues about the transcription factors and pathways it influences.

A decapeptide inducer was found to promote conidiation in the fungus Magnaporthe oryzae by upregulating genes in the Mps1 MAPK signaling pathway, demonstrating that decapeptides can have very specific molecular targets and effects. mdpi.com Similarly, a decapeptide inhibitor of β-amyloid aggregation was designed to target an extended region of the Aβ peptide, showcasing how decapeptides can be tailored for specific molecular interactions. acs.org Uncovering the full spectrum of molecular targets for this compound will be crucial for advancing our fundamental understanding of its biological role.

Challenges and Opportunities in Decapeptide Research for Basic Science Advancement

The study of decapeptides, including this compound, presents both significant challenges and exciting opportunities for the advancement of basic biological science.

Challenges:

Synthesis and Purification: While solid-phase peptide synthesis (SPPS) is a mature technology, the synthesis of complex or modified decapeptides can still be challenging. nih.gov Aggregation of the growing peptide chain on the solid support, especially for hydrophobic sequences, can lead to incomplete reactions and low purity. Furthermore, the purification of peptides often generates large amounts of solvent waste, posing sustainability challenges. nih.gov

Structural Characterization: Peptides are flexible molecules, and determining their three-dimensional structure in a biologically relevant environment is difficult. This lack of structural understanding can hinder the rational design of peptides with improved properties. nih.gov

Stability and Permeability: Like many peptides, decapeptides can be susceptible to proteolytic degradation and may have poor permeability across biological membranes, which complicates in vitro and in vivo studies.

Understanding Interactions: There is a lack of fundamental understanding of how peptide materials interact with cells and organisms. nih.gov Elucidating these interactions is critical for interpreting experimental results accurately.

Opportunities:

Probing Biological Systems: Their intermediate size allows decapeptides to make more specific interactions than small molecules but retain better tissue permeability than large proteins, making them excellent tools for probing complex biological systems. acs.org They can be designed to target specific protein-protein interactions or allosteric sites on receptors.

Advancing Supramolecular Chemistry: Self-assembling decapeptides are valuable for developing novel biomaterials, such as hydrogels and nanofibers, which can be used as scaffolds for 3D cell culture and tissue engineering research. nih.gov

Driving Therapeutic Innovation: Although this article focuses on basic science, the knowledge gained from fundamental research on decapeptides can lay the groundwork for future therapeutic developments. The increasing number of peptides in clinical development underscores the potential of this class of molecules.

Synergy with Advanced Technologies: The integration of AI, advanced analytical methods, and novel delivery systems provides unprecedented opportunities to overcome the existing challenges and unlock the full potential of decapeptide research for advancing our understanding of biology. nih.govfrontiersin.org

Q & A

Q. How can researchers enhance reproducibility when publishing this compound findings?

  • Methodological Guidance :
  • Deposit raw data (e.g., qPCR Ct values, Western blot images) in public repositories (Zenodo, Figshare).
  • Provide detailed peptide characterization (HPLC/MS traces) in supplementary materials.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.